

comparing ethyl oxalyl monochloride with oxalyl chloride in synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ethyl oxalyl monochloride*

Cat. No.: B048316

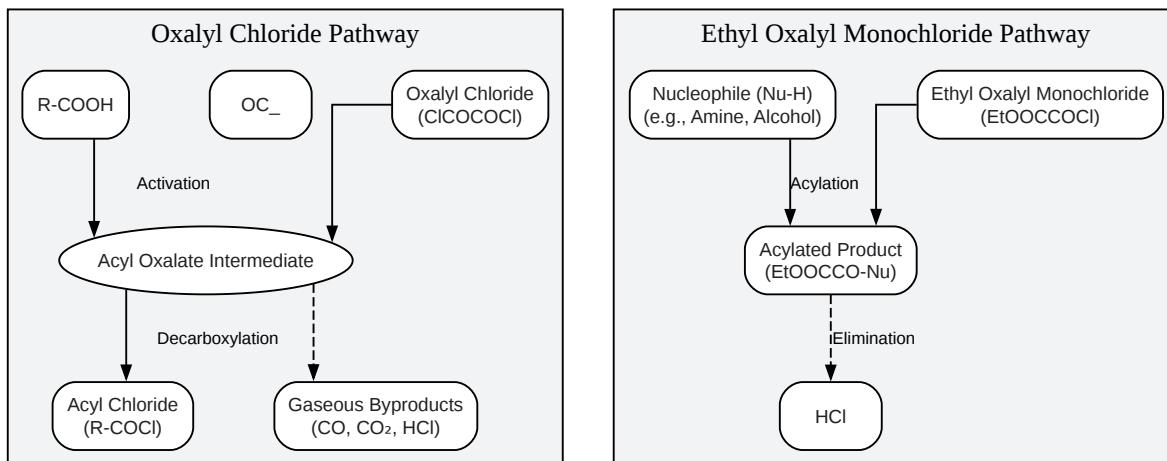
[Get Quote](#)

An In-Depth Guide to Oxalylating Agents: A Comparative Analysis of **Ethyl Oxalyl Monochloride** and Oxalyl Chloride in Synthesis

For researchers, scientists, and professionals in drug development, the choice of activating agent can be a critical determinant of reaction efficiency, yield, and purity. Among the myriad of reagents available for activating carboxylic acids and facilitating acylation reactions, oxalyl chloride and its derivative, **ethyl oxalyl monochloride**, are prominent choices. While structurally similar, their distinct functionalities lead to significant differences in reactivity, application, and handling. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental insights and safety protocols, to inform rational reagent selection in synthesis.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical properties of each reagent is crucial for safe handling and effective experimental design.


Property	Oxalyl Chloride	Ethyl Oxalyl Monochloride
CAS Number	79-37-8 [1]	4755-77-5 [2]
Molecular Formula	C ₂ Cl ₂ O ₂ [1]	C ₄ H ₅ ClO ₃ [2]
Molecular Weight	126.92 g/mol [1]	136.53 g/mol [2]
Appearance	Colorless, fuming liquid [3]	Colorless to pale yellow liquid [4] [5]
Boiling Point	63-64 °C [1]	135 °C [2] [5]
Density	~1.479 g/mL [1]	~1.222 g/mL [2] [6]
Reactivity with Water	Reacts violently to form HCl, CO ₂ , and CO [1] [7]	Reacts with water/moisture [2] [4]

Reactivity and Mechanistic Divergence

The primary difference between oxalyl chloride and **ethyl oxalyl monochloride** lies in their functionality. Oxalyl chloride is a bifunctional electrophile, possessing two acyl chloride groups. In contrast, **ethyl oxalyl monochloride** is monofunctional, with one reactive acyl chloride and a comparatively stable ethyl ester. This distinction is the cornerstone of their differential reactivity and applications.

With oxalyl chloride, the reaction with a carboxylic acid proceeds through a Vilsmeier-like intermediate. The key advantage is that the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies reaction workup and product purification significantly.[\[8\]](#)[\[9\]](#)

Ethyl oxalyl monochloride, on the other hand, offers a more controlled, single-point acylation. It is an ideal reagent for introducing a chlorocarbonyl or an ethoxyoxalyl group without the risk of cross-linking or double addition that can occur with its bifunctional counterpart.[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. royal-chem.com [royal-chem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 5. kinsotech.com [kinsotech.com]
- 6. chembk.com [chembk.com]
- 7. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfabio [wolfabio.com]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [comparing ethyl oxalyl monochloride with oxalyl chloride in synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048316#comparing-ethyl-oxalyl-monochloride-with-oxalyl-chloride-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com